molecular formula C8H15BO2 B2664393 (2-Cyclohexylvinyl)boronic acid CAS No. 37490-33-8; 57002-01-4

(2-Cyclohexylvinyl)boronic acid

Cat. No.: B2664393
CAS No.: 37490-33-8; 57002-01-4
M. Wt: 154.02
InChI Key: FBRJOMMIILHLCG-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Cyclohexylvinyl)boronic acid (CAS: 37490-33-8) is a boronic acid derivative featuring a cyclohexyl group attached to a vinyl backbone. Its molecular formula is C₈H₁₅BO₂, with a molecular weight of 154.01 g/mol . The compound exists predominantly in the trans-configuration, as indicated by its IUPAC name trans-(2-cyclohexylvinyl)boronic acid. Key physical properties include a melting point of 106–111°C, a boiling point of 283.7°C, and a density of 1.078 g/cm³ . The cyclohexyl group confers significant hydrophobicity, which may influence its solubility and reactivity in aqueous environments.

Properties

IUPAC Name

[(E)-2-cyclohexylethenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO2/c10-9(11)7-6-8-4-2-1-3-5-8/h6-8,10-11H,1-5H2/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBRJOMMIILHLCG-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C=CC1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(/C=C/C1CCCCC1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Group Variations

Boronic acids exhibit diverse biological and chemical behaviors depending on their substituents. Below is a comparative analysis of (2-cyclohexylvinyl)boronic acid with structurally related compounds:

Table 1: Comparative Analysis of Boronic Acid Derivatives
Compound Name Key Functional Groups Solubility Profile Bioactivity (IC₅₀/Kᵢ) Applications
This compound Cyclohexyl, vinyl Moderate (hydrophobic) Not reported Synthetic intermediate
6-Hydroxynaphthalen-2-yl boronic acid Hydroxyl, naphthyl High (polar group) 0.1969 µM (IC₅₀, 4T1 cells) Antiproliferative (breast cancer)
Phenanthren-9-yl boronic acid Phenanthryl Moderate 0.2251 µM (IC₅₀, 4T1 cells) Antiproliferative (breast cancer)
FL-166 (bifunctional aryl boronic acid) Aryl, bifunctional groups Not specified 40 nM (Kᵢ, SARS-CoV-2 3CLpro) Protease inhibition
1-Amido-2-triazolylethaneboronic acid Triazole, amide Improved solubility Enhanced MICs vs. β-lactamases Antibiotic resistance reversal
Cis-stilbene boronic acids Stilbene, boronic acid Low (aromatic) 0.48–2.1 µM (cell growth) Tubulin polymerization inhibition

Key Findings from Comparative Studies

Antiproliferative Activity :

  • Hydroxyl- and phenanthryl-substituted boronic acids exhibit sub-micromolar IC₅₀ values in triple-negative breast cancer (4T1) models, attributed to interactions with serine proteases or transcription factors .
  • In contrast, (2-cycloclohexylvinyl)boronic acid lacks reported cytotoxicity data, suggesting its hydrophobicity may limit bioavailability or target engagement in similar assays.

Enzyme Inhibition: Bifunctional aryl boronic acids (e.g., FL-166) achieve nanomolar Kᵢ values against proteases due to dual interactions with active-site serines . The triazole-substituted analog in shows enhanced β-lactamase inhibition, highlighting the role of heterocycles in improving potency . this compound’s lack of polar or bifunctional groups may limit its utility in enzyme targeting.

Solubility and Reactivity: Compounds with hydroxyl or triazole groups (e.g., 6-hydroxynaphthalen-2-yl boronic acid) demonstrate better aqueous solubility, critical for in vitro assays . Precipitates formed by pyren-1-yl and [4-(4-propan-2-yloxyphenyl)phenyl] boronic acids () underscore the challenges of balancing lipophilicity and solubility.

Diol Binding and Sensing :

  • Boronic acids with electron-deficient aromatic rings (e.g., azobenzene derivatives) show tunable diol-binding affinities under visible light, useful in dynamic hydrogels .
  • The cyclohexylvinyl group’s steric bulk may hinder diol complexation compared to planar aryl boronic acids, as seen in studies of saccharide sensing .

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